

The Biological Origin of Dotriacolide: A Technical Overview

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Compound of Interest

Compound Name: Dotriacolide

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Abstract

Dotriacolide is a sulfated macrolide identified as a natural product with potential therapeutic applications. This document provides a comprehensive overview of the known biological origin of **Dotriacolide**, including its producing organism, and discusses its classification and putative biosynthetic origins. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes the available information to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Organism and Taxonomy

Dotriacolide is produced by the Gram-positive bacterium *Micromonospora echinospora*, specifically the strain designated as MG199-fF35[1]. The genus *Micromonospora* belongs to the family *Micromonosporaceae* within the order *Actinomycetales*. These bacteria are widely recognized for their ability to produce a diverse array of secondary metabolites with significant biological activities, including many clinically important antibiotics. *Micromonospora* species are ubiquitous in various environments, particularly in soil and aquatic sediments.

Chemical Structure and Classification

Dotriacolide (CAS Number: 80994-06-5) possesses a large macrocyclic lactone ring, characteristic of the macrolide class of natural products. Its chemical formula is

C40H76O18S4[2]. Structurally, it is a highly functionalized fatty acid derivative, featuring multiple sulfate ester groups. This high degree of sulfation is a notable characteristic that likely influences its biological activity. Based on its chemical backbone, **Dotriacolide** is classified as a polyketide, suggesting its biosynthesis via the fatty acid pathway[2].

Table 1: Chemical Properties of **Dotriacolide**

Property	Value	Reference
CAS Number	80994-06-5	[1][2]
Molecular Formula	C40H76O18S4	
Chemical Class	Sulfated Macrolide (Polyketide)	

Putative Biosynthesis of **Dotriacolide**

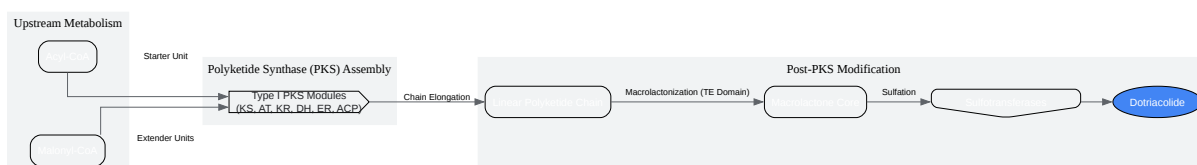
While the specific gene cluster responsible for the biosynthesis of **Dotriacolide** has not yet been reported in the scientific literature, its structural features strongly suggest a polyketide biosynthetic pathway. Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs).

The biosynthesis of the **Dotriacolide** backbone is hypothesized to proceed as follows:

- **Initiation:** The biosynthesis is likely initiated with a short-chain acyl-CoA starter unit.
- **Elongation:** A Type I modular PKS would then catalyze the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific arrangement of modules and the catalytic domains within each module of the PKS enzyme would determine the length of the carbon chain and the pattern of functional groups (e.g., hydroxyl, methyl) along the backbone.
- **Cyclization:** Following chain assembly, a thioesterase (TE) domain at the terminus of the PKS module would catalyze the macrolactonization, forming the characteristic large lactone ring of **Dotriacolide**.
- **Post-PKS Modification:** After the formation of the macrolide core, a series of post-PKS tailoring enzymes would modify the structure. In the case of **Dotriacolide**, these

modifications would critically include multiple sulfation steps catalyzed by sulfotransferases.

The logical workflow for the putative biosynthesis of **Dotriacolide** is depicted in the following diagram.



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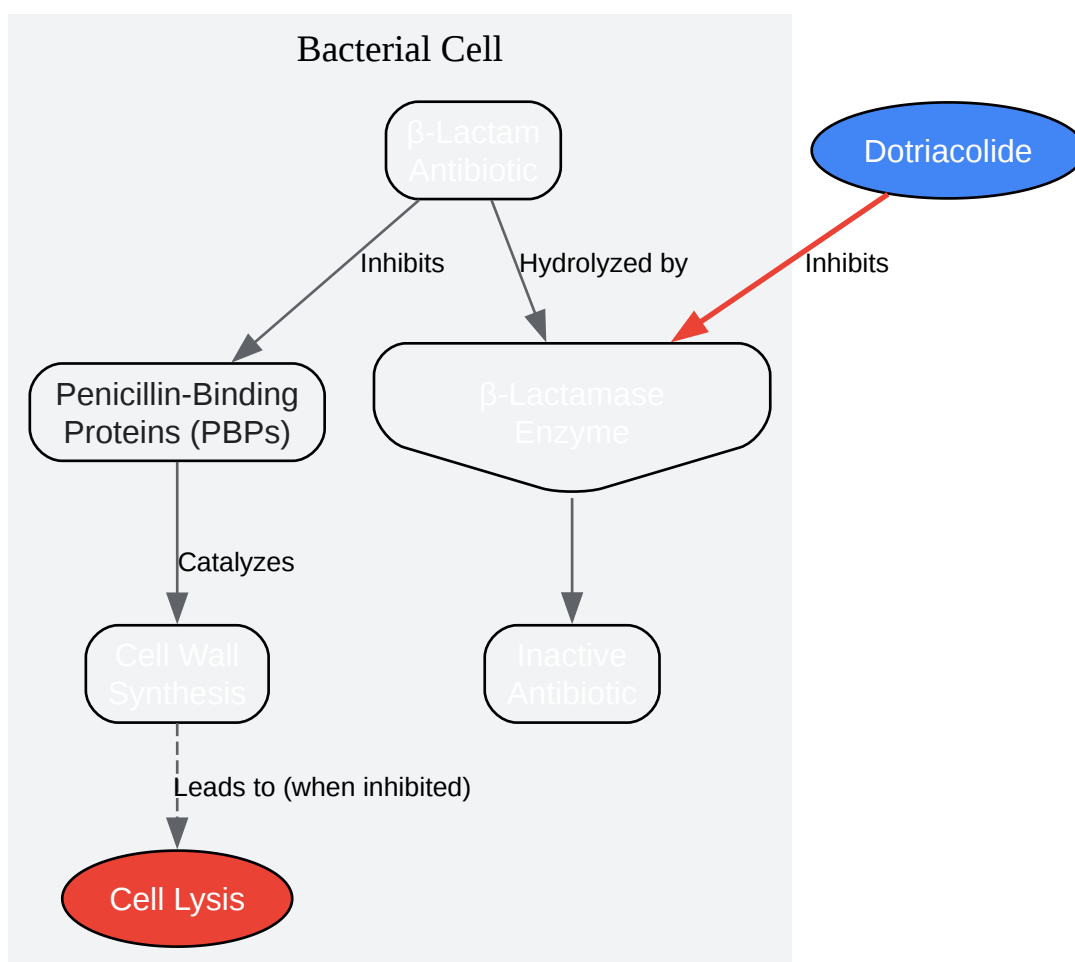
Caption: Putative biosynthetic pathway of **Dotriacolide**.

Biological Activity: β -Lactamase Inhibition

Dotriacolide has been identified as a β -lactamase inhibitor. β -lactamases are enzymes produced by bacteria that provide resistance to β -lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, **Dotriacolide** has the potential to restore the efficacy of β -lactam antibiotics against resistant bacterial strains.

The likely mechanism of action involves **Dotriacolide** binding to the active site of the β -lactamase enzyme. This binding could be either reversible or irreversible, leading to the inactivation of the enzyme and preventing the hydrolysis of the β -lactam antibiotic. The sulfated nature of **Dotriacolide** may play a crucial role in its interaction with the enzyme's active site.

The general signaling pathway of β -lactamase-mediated antibiotic resistance and the intervention by a β -lactamase inhibitor is illustrated below.



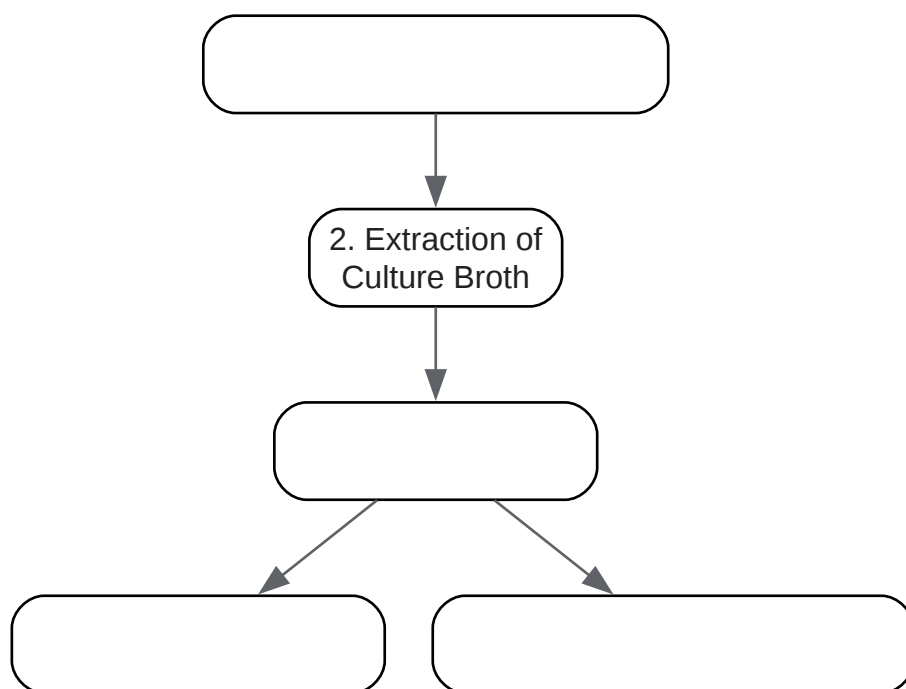
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Caption: Mechanism of β -lactamase inhibition.

Experimental Protocols

Detailed experimental protocols for the fermentation of *Micromonospora echinospora* MG199-fF35, as well as the isolation, purification, and structure elucidation of **Dotriacolide**, are not readily available in the current body of scientific literature. Similarly, specific assays and quantitative data (e.g., IC₅₀ values) for its β -lactamase inhibitory activity have not been publicly reported.

A general workflow for the discovery and characterization of a microbial natural product like **Dotriacolide** would typically involve the following steps:



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Caption: General experimental workflow.

Conclusion and Future Directions

Dotriacolide represents an intriguing natural product from *Micromonospora echinospora* with potential as a β -lactamase inhibitor. Its unique sulfated macrolide structure makes it a person of interest for further investigation. Key areas for future research include:

- **Genome Mining and Biosynthetic Pathway Elucidation:** Identification and characterization of the **Dotriacolide** biosynthetic gene cluster in *Micromonospora echinospora* would provide insights into its formation and open avenues for biosynthetic engineering to produce novel analogs.
- **Fermentation Optimization and Scale-up:** Development of optimized fermentation protocols is necessary to improve the production yield of **Dotriacolide** for further studies.
- **Detailed Biological Characterization:** Comprehensive studies are required to determine the spectrum of β -lactamases inhibited by **Dotriacolide**, its precise mechanism of action, and its efficacy in combination with various β -lactam antibiotics against a panel of resistant bacterial pathogens.

- Total Synthesis: The development of a total synthesis route for **Dotriacolide** would enable the production of sufficient quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

In summary, while the foundational knowledge about the biological origin of **Dotriacolide** is established, significant research is needed to fully uncover its biosynthetic pathway and to comprehensively evaluate its therapeutic potential.

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- 1. Complete Genome of Micromonospora sp. Strain B006 Reveals Biosynthetic Potential of a Lake Michigan Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
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